molecular formula C15H23NO2 B3146622 Benzamide, 2-(octyloxy)- CAS No. 60444-93-1

Benzamide, 2-(octyloxy)-

Cat. No.: B3146622
CAS No.: 60444-93-1
M. Wt: 249.35 g/mol
InChI Key: ZYVUDNVAWMXRMR-UHFFFAOYSA-N
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Description

Benzamide, 2-(octyloxy)- is a substituted benzamide derivative featuring an octyloxy (-OC₈H₁₇) group at the 2-position of the benzamide core. The octyloxy substituent significantly influences physicochemical properties, including lipophilicity and solubility, making it relevant for pharmaceutical and material science applications.

Properties

IUPAC Name

2-octoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11H,2-6,9,12H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVUDNVAWMXRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209189
Record name Benzamide, 2-(octyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60444-93-1
Record name Benzamide, 2-(octyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060444931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-(octyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 2-(octyloxy)- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The reaction is typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Bromination Reactions

Bromination of 2-(octyloxy)benzamide derivatives is commonly achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) . The reaction targets aromatic or heteroaromatic rings, enabling the introduction of bromine substituents for further functionalization.

Reaction Protocol :

  • A solution of 2-(octyloxy)benzamide in THF is treated with NBS (1.64 mmol per mmol substrate).

  • The mixture is stirred at room temperature overnight, followed by quenching with water and extraction with diethyl ether.

  • Purification via flash chromatography (90/10 hexanes/AcOEt) yields the brominated product.

Key Observations :

  • Bromination at the 4-position of the benzamide ring is favored due to electronic effects .

  • The reaction achieves high yields (84%) with minimal side products .

Polymerization Reactions

2-(Octyloxy)benzamide derivatives are precursors for condensation polymerization to form polybenzamides (PBAs). These polymers are synthesized using 4Cl (a condensing agent) in dimethylformamide (DMF) .

Polymerization Steps :

  • Monomer Activation :

    • 4-(octyloxy)benzoic acid is converted to its acid chloride using oxalyl chloride.

  • Polymer Formation :

    • The acid chloride reacts with benzamide derivatives in DMF at 100°C under reduced pressure.

  • Purification :

    • The polymer is precipitated in methanol and washed with acetone and chloroform.

Polymer Properties :

PropertyValue
Molecular Weight (M n)10,000–13,000 g/mol
Polydispersity Index (PDI)<1.40
Thermal Stability (TGA)>300°C

These PBAs exhibit excellent thermal stability and are used in high-performance materials .

Chemical Modifications

Deprotection of Octyloxy Groups :
Trifluoroacetic acid (TFA) is used to selectively remove octyloxy protecting groups from polybenzamides, yielding amine-functionalized derivatives .

Deprotection Conditions :

  • TFA (7 mL) is added to a solution of the polymer in DCM.

  • The mixture is stirred at room temperature for 3 days under nitrogen.

  • The product is precipitated in hexane and dried.

Key Outcomes :

  • Complete removal of octyloxy groups (confirmed by ¹H NMR and FT-IR) .

  • Retention of amide linkages in the polymer backbone .

Reactivity with Azides and Reducing Agents

Benzamide derivatives react with azo compounds to generate toxic gases, and with strong reducing agents (e.g., LiAlH₄) to form flammable gases . These reactions highlight the importance of handling such compounds in controlled environments.

ReactantReaction TypeProducts
Azo compoundsGas evolutionToxic nitrogen oxides
LiAlH₄ReductionFlammable gases

Mechanism of Action

The mechanism of action of benzamide, 2-(octyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. For example, benzamide derivatives are known to interact with serine proteases and other enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The octyloxy group distinguishes Benzamide, 2-(octyloxy)- from other benzamide derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents Key Properties CAS Number Source
5-Amino-N-[2-(diethylamino)ethyl]-2-(octyloxy)benzamide C₂₂H₃₈N₄O₂ 390.57 2-octyloxy, 5-amino, N-diethylaminoethyl High lipophilicity (logP ~5.2) 13738-15-3
4-Methoxy-N-(2-phenylethyl)benzamide C₁₆H₁₇NO₂ 255.32 4-methoxy, N-phenylethyl Moderate logP (~3.1) 6346-07-2
2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide C₂₂H₂₁NO₄ 363.41 2-hydroxy, substituted ethoxy Enhanced solubility due to -OH 648924-51-0
Benzamide, 3-(aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)- C₁₇H₁₈ClN₃O₃S 379.86 3-sulfonamide, 4-chloro Polar, high PSA (109 Ų) -
Key Observations:
  • Lipophilicity : The octyloxy group in 2-(octyloxy)- derivatives increases logP values compared to methoxy or ethoxy analogs (e.g., 390.57 vs. 255.32 molecular weight) .
  • Solubility : Hydrophilic substituents (e.g., -OH in ) enhance aqueous solubility, whereas long alkyl chains like octyloxy reduce it .
  • Synthetic Complexity : Longer alkoxy chains (e.g., octyloxy) require specialized coupling reagents or protection strategies compared to shorter chains .

Substituent Position and Functional Group Impact

  • Position 2 vs. 4 : Methoxy at position 4 () versus octyloxy at position 2 alters steric hindrance and electronic effects, impacting receptor binding .
  • Amino vs. Alkoxy: Amino groups (e.g., 5-amino in ) introduce hydrogen-bonding capacity, whereas alkoxy groups prioritize hydrophobic interactions .

Q & A

Q. What safety protocols are critical when handling 2-(octyloxy)benzamide in laboratory settings?

  • Methodological Answer : Follow OSHA/NIOSH guidelines for PPE, including nitrile gloves, lab coats, and chemical goggles. Use fume hoods during synthesis steps involving volatile reagents. For respiratory protection, employ NIOSH-certified respirators if aerosolization occurs. Document acute toxicity data via LD50_{50} studies in model organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzamide, 2-(octyloxy)-
Reactant of Route 2
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Benzamide, 2-(octyloxy)-

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